molecular formula C17H17NO3S B14231829 4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline CAS No. 402823-07-8

4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline

Katalognummer: B14231829
CAS-Nummer: 402823-07-8
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: RAKYSFPGXDHKBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline typically involves the reaction of 4-methoxyquinoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline.

    Reduction: 4-Methoxy-1-(4-methylbenzene-1-sulfanyl)-1,2-dihydroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyquinoline: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    1-(4-Methylbenzene-1-sulfonyl)-1,2-dihydroquinoline: Lacks the methoxy group, affecting its chemical properties and reactivity.

Uniqueness

4-Methoxy-1-(4-methylbenzene-1-sulfonyl)-1,2-dihydroquinoline is unique due to the presence of both the methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific applications.

Eigenschaften

CAS-Nummer

402823-07-8

Molekularformel

C17H17NO3S

Molekulargewicht

315.4 g/mol

IUPAC-Name

4-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline

InChI

InChI=1S/C17H17NO3S/c1-13-7-9-14(10-8-13)22(19,20)18-12-11-17(21-2)15-5-3-4-6-16(15)18/h3-11H,12H2,1-2H3

InChI-Schlüssel

RAKYSFPGXDHKBP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC=C(C3=CC=CC=C32)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.